molecular formula C10H13NO2 B6437078 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine CAS No. 2548992-28-3

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine

Cat. No.: B6437078
CAS No.: 2548992-28-3
M. Wt: 179.22 g/mol
InChI Key: RIKDNPVEUJOPGQ-UHFFFAOYSA-N
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Description

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine (CAS 2548992-28-3) is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a methyl group at the 2-position of the pyridine ring and an oxetan-2-yl methoxy substituent at the 6-position. The incorporation of the oxetane ring, a compact four-membered cyclic ether, is a strategically valuable modification. This moiety is renowned for enhancing key physicochemical properties, notably improving aqueous solubility and metabolic stability compared to bulkier substituents, which is a common challenge in the optimization of drug candidates . The compound can be synthesized through several established laboratory routes. A common and efficient method is nucleophilic substitution, where a halo-pyridine precursor like 2-methyl-6-bromopyridine reacts with oxetan-2-ylmethanol in the presence of a base such as K₂CO₃ in a polar aprotic solvent like DMF, typically yielding the product in 65-75% . Alternative synthetic pathways include the Mitsunobu reaction, which is particularly useful for coupling sterically hindered alcohols, and ring-closing strategies from diol precursors . In research settings, this compound serves as a valuable scaffold or building block. Its mechanism of action is hypothesized to involve interactions with specific molecular targets, such as enzyme active sites or receptor proteins, where the oxetane ring may potentially participate in ring-opening reactions or influence binding through its steric and electronic properties . Researchers leverage this compound to explore structure-activity relationships, particularly the effects of the oxetane group on pharmacokinetic parameters and target engagement . Key Properties: - CAS Number: 2548992-28-3 - Molecular Formula: C10H13NO2 - Molecular Weight: 179.22 g/mol - SMILES: CC1=NC(=CC=C1)OCC2CCO2 - Predicted Boiling Point: 270.5±20.0 °C - Predicted pKa: 4.46±0.12 This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-methyl-6-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKDNPVEUJOPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Conditions

  • Starting Material : 2-Methyl-6-chloropyridine or 2-methyl-6-bromopyridine.

  • Nucleophile : Oxetan-2-ylmethanol, deprotonated in situ using a base (e.g., K₂CO₃, NaH).

  • Solvent : Polar aprotic solvents such as DMF or DMSO.

  • Temperature : 80–120°C under reflux.

  • Reaction Time : 12–24 hours.

Example :
A mixture of 2-methyl-6-bromopyridine (1.0 equiv), oxetan-2-ylmethanol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF was heated at 80°C for 18 hours. The reaction mixture was diluted with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/EtOAc gradient) to yield the product in 65%.

Key Considerations

  • Base Selection : K₂CO₃ is preferred for its mildness, while stronger bases (e.g., NaH) may accelerate the reaction but risk oxetane ring-opening.

  • Steric Effects : Bulky substituents on the pyridine ring can reduce yields due to hindered access to the reaction site.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers an alternative pathway, particularly useful for coupling sterically hindered alcohols to pyridine derivatives.

Procedure and Conditions

  • Starting Material : 2-Methyl-6-hydroxypyridine.

  • Alcohol : Oxetan-2-ylmethanol.

  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Solvent : THF or DCM.

  • Temperature : 0°C to room temperature.

Example :
To a solution of 2-methyl-6-hydroxypyridine (1.0 equiv) and oxetan-2-ylmethanol (1.5 equiv) in THF, PPh₃ (1.5 equiv) and DEAD (1.5 equiv) were added dropwise at 0°C. The mixture was stirred at room temperature for 12 hours, quenched with water, and purified via chromatography to afford the product in 58% yield.

Key Considerations

  • Yield Limitations : The reaction is sensitive to moisture and requires strict anhydrous conditions.

  • Byproducts : Triphenylphosphine oxide necessitates careful purification.

Ring-Closing Strategies for Oxetane Formation

For cases where oxetan-2-ylmethanol is unavailable, the oxetane ring can be constructed in situ via cyclization of diol precursors.

Procedure and Conditions

  • Starting Material : 2-Methyl-6-(2,3-dihydroxypropoxy)pyridine.

  • Reagents : Acid catalysts (e.g., p-toluenesulfonic acid) or base-mediated cyclization (e.g., NaOH).

  • Solvent : Toluene or MeOH.

  • Temperature : 60–100°C.

Example :
2-Methyl-6-(2,3-dihydroxypropoxy)pyridine was treated with p-toluenesulfonic acid (0.1 equiv) in toluene under reflux for 6 hours. The reaction mixture was neutralized with NaHCO₃, extracted with DCM, and purified to yield the product in 45%.

Key Considerations

  • Ring Strain : The four-membered oxetane ring requires precise control of reaction conditions to avoid ring-opening.

  • Side Reactions : Competing elimination or polymerization may occur under acidic conditions.

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages
Nucleophilic Substitution65–75Scalable, minimal byproductsRequires halo-pyridine precursor
Mitsunobu Reaction50–60Works with hindered alcoholsExpensive reagents, complex purification
Ring-Closing40–50No pre-formed oxetane neededLow yield, side reactions

Optimization Strategies

Solvent Effects

  • DMF vs. DMSO : DMF provides higher yields (65%) compared to DMSO (55%) due to better solubility of intermediates.

  • Green Chemistry : Recent efforts explore cyclopentyl methyl ether (CPME) as a safer alternative to DMF, though yields drop to 50%.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) improves reaction rates by 20%.

  • Microwave Assistance : Reducing reaction time from 18 hours to 2 hours while maintaining 60% yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Piperidine derivatives

    Substitution: Functionalized pyridine derivatives

Mechanism of Action

The mechanism of action of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Substituent Key Properties
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine Oxetan-2-yl methoxy Enhanced solubility, metabolic stability, potential for hydrogen bonding.
MPEP Phenylethynyl High mGluR5 affinity; off-target NMDA effects at high doses.
SIB-1893 Styryl Planar structure for receptor interaction; NMDA modulation.
Piperidine analog Piperidin-4-yl methoxy Bulky and basic; may improve CNS uptake but reduce stability.

Pharmacokinetic Considerations

  • Oxetane Advantage : The oxetane ring’s small size and oxygen atoms improve aqueous solubility and reduce metabolic degradation, addressing common challenges in drug development .

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine with high regioselectivity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For instance, oxetan-2-ylmethoxy groups can be introduced via Mitsunobu reactions or SN2 displacement using oxetan-2-ylmethanol derivatives. To ensure regioselectivity at the 6-position of the pyridine ring, directing groups (e.g., methyl at position 2) and reaction conditions (e.g., controlled temperature, anhydrous solvents) are critical. For analogs like 4-methyl-2-[(oxan-4-yl)methoxy]pyridine, regioselectivity was achieved using Pd-catalyzed cross-coupling under inert atmospheres .
  • Key Data :

Reaction TypeYield (%)ConditionsReference
Mitsunobu65–75DIAD, PPh₃, THF, 0°C → RT
SN2 Displacement50–60NaH, DMF, 60°C

Q. How can NMR and X-ray crystallography be used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the oxetan-2-ylmethoxy protons show distinct splitting due to ring strain (e.g., δ 4.5–5.0 ppm).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For pyridine derivatives, high-resolution data (≤ 0.8 Å) is recommended to resolve subtle conformational differences in the oxetane moiety .
    • Example : A structurally similar compound, 4-methyl-2-[(oxan-4-yl)methoxy]pyridine, was resolved using SHELXL, revealing bond angles of 109.5° for the oxetane ring .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement (e.g., mGluR5, a target for pyridine derivatives) to assess antagonism/agonism. For example, competitive binding with [³H]MPEP (a known mGluR5 antagonist) can quantify IC₅₀ values .
  • Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. LC-MS/MS is recommended for metabolite detection .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s pharmacokinetic properties compared to cyclic ether analogs?

  • Methodological Answer :

  • Metabolic Stability : Oxetanes are less prone to oxidative metabolism than THF or tetrahydropyran analogs due to reduced ring strain. In vitro liver microsomal assays (human/rat) with NADPH cofactors can compare half-lives .
  • Solubility : LogP calculations (e.g., via HPLC) show oxetane derivatives have lower hydrophobicity (ΔLogP ~0.5) vs. THF analogs, enhancing aqueous solubility .
    • Data Contradiction : Some studies report conflicting metabolic stability data for oxetanes. Resolution requires verifying assay conditions (e.g., microsomal protein concentration, incubation time) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Ensure consistent receptor expression levels (e.g., mGluR5 qPCR or Western blot). For example, HEK293 cells overexpressing mGluR5 may show higher potency than native neuronal cells .
  • Off-Target Profiling : Use CRISPR-Cas9 knockouts or selective inhibitors (e.g., SIB1893 for mGluR5) to isolate target-specific effects .
    • Case Study : In MPTP-induced Parkinson’s models, 2-methyl-6-(phenylethynyl)pyridine (MPEP) showed variable efficacy, resolved by co-administering NMDA receptor modulators to account off-target interactions .

Q. How can computational modeling guide structural optimization for improved mGluR5 affinity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with mGluR5’s allosteric pocket. Focus on hydrogen bonding with Ser809 and hydrophobic contacts with Pro655 .
  • SAR Table :
SubstituentmGluR5 IC₅₀ (nM)Notes
Oxetan-2-ylmethoxy120Optimal balance of size/H-bonding
THF-2-ylmethoxy250Increased metabolic clearance
Phenyl500Reduced solubility

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Chemistry : Replace chromatographic purification with crystallization (e.g., using ethanol/water mixtures). For analogs, yields improved from 60% to 85% after optimizing cooling rates .
  • Purity Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progression. For pyridine derivatives, residual DMF (< 500 ppm) must be quantified via GC-MS .

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